1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the class of thiazolo-purine derivatives. This compound has garnered attention due to its potential biological activities, including anticancer properties and effects on various biological pathways. The structure of this compound features a thiazole ring fused to a purine moiety, which contributes to its unique chemical properties and biological functions.
This compound is classified as a purine derivative with a thiazole ring. It is synthesized from various precursors typically involving reactions that introduce the thiazole moiety into the purine structure. The compound can be sourced from chemical suppliers or synthesized in laboratory settings using established synthetic methodologies.
The synthesis of 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione generally involves several steps:
The detailed procedures and yields can vary based on specific experimental conditions and reagents used .
The molecular formula of 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione is . The structural features include:
The compound's structure can be visualized using molecular modeling software to analyze its three-dimensional conformation and potential interaction sites.
1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione can participate in various chemical reactions:
These reactions are crucial for further functionalization and development of derivatives with enhanced biological activity .
The mechanism of action for 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione primarily involves its interaction with biological targets such as enzymes and receptors:
Research indicates that such compounds may exhibit cytotoxic effects against cancer cell lines by disrupting cellular metabolism or inducing apoptosis .
The physical properties of 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione include:
Chemical properties include stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions. Spectroscopic data such as NMR and mass spectrometry are used for characterization .
The applications of 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione are diverse:
These applications highlight its significance in medicinal chemistry and drug discovery .
The systematic IUPAC name for this fused heterocyclic compound is 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione. This name precisely defines its bicyclic scaffold: a dihydropurine core annulated with a thiazole ring at the [2,3-f] position. The "6,7-dihydro" notation specifies saturation at the C6-C7 bond of the purine moiety, while the "(1H,3H)-dione" ending indicates two carbonyl groups at positions 2 and 4 [3] [8].
Its molecular formula is C₈H₈N₄O₂S, with a molecular weight of 224.24 g/mol. The structure integrates a methyl group at the N1 position of the purine ring, distinguishing it from related methylxanthines like paraxanthine (1,7-dimethylxanthine, C₇H₈N₄O₂) [9]. The SMILES notation (O=C(N1)N(C)C2=C(N3C(SCC3)=N2)C1=O) encodes the connectivity of atoms, including the thiazole sulfur, purine carbonyls, and the N1-methyl substituent [8].
Table 1: Core Identification Data
Property | Value |
---|---|
IUPAC Name | 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione |
CAS Registry Number | 178452-87-4 |
Molecular Formula | C₈H₈N₄O₂S |
Molecular Weight | 224.24 g/mol |
SMILES | O=C(N1)N(C)C2=C(N3C(SCC3)=N2)C1=O |
While single-crystal X-ray diffraction data for this specific compound remains unreported, the core thiazolo[2,3-f]purine scaffold is structurally analogous to derivatives like 3-hexyl-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione (C₁₄H₂₀N₄O₂S) [1] [3]. Computational modeling (e.g., density functional theory) predicts a near-planar bicyclic system with slight puckering at the saturated C6-C7 bond. The thiazole ring's sulfur atom adopts a position ortho to the purine N9, creating a rigid fused system stabilized by π-conjugation. The N1-methyl group lies perpendicular to the plane to minimize steric clash [3] [5].
NMR Spectroscopy: Though experimental spectra for the title compound are not fully detailed in the search results, its 3-hexyl analog (C₁₄H₂₀N₄O₂S) provides insight. Key features include:
IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C2=O and C4=O stretching), 1660–1680 cm⁻¹ (C=C/C=N), and 1250–1300 cm⁻¹ (C-N). The thiazole ring exhibits C-S-C vibrations near 650–750 cm⁻¹ [3] [8].
Mass Spectrometry: The molecular ion [M]⁺ should appear at m/z 224.04. Fragmentation patterns likely involve:
Table 2: Predicted Spectroscopic Signatures
Technique | Key Assignments |
---|---|
¹H NMR | δ 3.42 (s, N1-CH₃); δ 3.70 (t, C7-H₂); δ 4.30 (t, C6-H₂); δ 11.8 (s, N3-H) |
¹³C NMR | δ 152.5 (C2=O); δ 156.8 (C4=O); δ 162.1 (thiazole C2); δ 28.9 (N1-CH₃) |
IR (cm⁻¹) | 1720 (C=O str.); 1675 (C=N str.); 1280 (C-N str.); 690 (C-S-C str.) |
MS (m/z) | 224 [M]⁺ (100%); 167 [M - CH₃NCO]⁺ (65%); 109 [C₄H₅N₂S]⁺ (45%) |
The thiazolo[2,3-f]purine-2,4-dione system exhibits prototropic tautomerism centered at N3-H. Two primary tautomers are possible:
Isomeric variations include regioisomeric purine fusion, such as thiazolo[3,2-g]purines (e.g., 3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-g]purine-2,4-dione). These isomers differ in the connectivity of the thiazole to purine, altering electronic distribution and biological activity [3].
Structural modifications at N3 or C8 profoundly alter physicochemical properties:
Table 3: Structure-Property Relationships in Thiazolo[2,3-f]purinediones
Derivative | Substituent | Molecular Formula | Molecular Weight | Key Property Differences |
---|---|---|---|---|
Parent Compound | None at N3 | C₈H₈N₄O₂S | 224.24 | Higher solubility; N3-H H-bond donor |
3-Hexyl Analog [1] [3] | N3-Hexyl | C₁₄H₂₀N₄O₂S | 308.40 | Increased lipophilicity (logP +2.0); enhanced membrane uptake |
3-Octyl Analog [10] | N3-Octyl | C₁₆H₂₄N₄O₂S | 336.46 | Further logP increase; potential crystallization issues |
1,3-Dimethyl-7,8-disubstituted [6] | C7/C8 modifications | Varies | Varies | Improved kinase inhibition via extended planar surface |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6